molecular formula C13H12Cl2N2O B2828013 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone CAS No. 477852-42-9

1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone

Cat. No.: B2828013
CAS No.: 477852-42-9
M. Wt: 283.15
InChI Key: IMTYJKUAUBVJRG-UHFFFAOYSA-N
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Description

The compound 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone is a substituted imidazole derivative characterized by a 2,6-dichlorobenzyl group at the N1 position, a methyl group at the C2 position, and an ethanone (acetyl) moiety at the C4 position of the imidazole ring.

Imidazole derivatives bearing dichlorobenzyl substituents are frequently synthesized via chlorination or alkylation reactions. For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1) was prepared using thionyl chloride (SOCl₂) to chlorinate a precursor alcohol . Similarly, the dichlorobenzyl group in related compounds is often introduced via nucleophilic substitution or benzylation reactions . The ethanone substituent in the target compound may be introduced through acetylation or ketone-forming reactions, as seen in analogs like ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate, which employs α-carbonyl ester intermediates .

Properties

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c1-8(18)13-7-17(9(2)16-13)6-10-11(14)4-3-5-12(10)15/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTYJKUAUBVJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone typically involves the reaction of 2,6-dichlorobenzyl bromide with 2-methylimidazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromide is replaced by the imidazole ring. The resulting intermediate is then subjected to oxidation to form the ethanone group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized by comparing it to the following analogs:

Table 1: Structural and Functional Comparison of Related Imidazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications/Findings
1-(2,6-Dichlorobenzyl)-1H-imidazole C₁₀H₈Cl₂N₂ 227.09 - 2,6-Dichlorobenzyl (N1) Benzylation of imidazole Intermediate in drug synthesis
3-[1-(2,6-Dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole C₁₄H₁₂Cl₂N₄ 307.2 - 2,6-Dichlorobenzyl (N1), - Methyl (C2), - Pyrazole (C4) Unknown Lab use (discontinued product)
4-[1-(2,6-Dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]pyrimidin-2-amine C₁₅H₁₃Cl₂N₅ 334.2 (calculated) - 2,6-Dichlorobenzyl (N1), - Methyl (C2), - Pyrimidin-2-amine (C4) TDAE-mediated coupling Potential kinase inhibition
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₂ClN₃O₂ Not reported - Chloromethylphenyl (C4), - Nitro (C5) SOCl₂ chlorination Precursor for arylethanol derivatives
Target Compound C₁₄H₁₂Cl₂N₂O ~309.2 (estimated) - 2,6-Dichlorobenzyl (N1), - Methyl (C2), - Ethanone (C4) Likely acetylation of imidazole Hypothetical antifungal/antimicrobial agent

Key Observations:

Structural Variations: The target compound shares the 2,6-dichlorobenzyl and C2-methyl groups with analogs like and , but differs in the C4 substituent (ethanone vs. pyrazole or pyrimidin-2-amine).

Synthesis Pathways: Chlorination with SOCl₂ (as in ) is a common method for introducing reactive chloromethyl groups, which can undergo further functionalization. The TDAE (tetrakis(dimethylamino)ethylene) methodology described in enables coupling of imidazole derivatives with carbonyl compounds, suggesting a plausible route for introducing the ethanone moiety.

Research Findings and Applications: Dichlorobenzyl-imidazole derivatives are prevalent in pharmaceuticals. For instance, Miconazole Nitrate (a related antifungal agent) is an impurity-controlled drug , highlighting the therapeutic relevance of this structural class. The target compound’s ethanone group may confer unique reactivity in such contexts.

Discontinued Products :

  • The discontinued status of underscores challenges in stability or efficacy for certain substituents, emphasizing the need for tailored modifications in drug development.

Limitations and Inferences:

Further experimental studies are required to validate its synthesis, physicochemical properties, and biological activity.

Biological Activity

The compound 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone (CAS No. 477852-42-9) belongs to the class of 1,2,4-trisubstituted imidazoles . This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and related research findings.

  • Molecular Formula : C13H12Cl2N2O
  • Molecular Weight : 283.15 g/mol
  • IUPAC Name : 1-[1-(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethanone

The biological activity of this compound is primarily attributed to its structural similarity to other imidazole derivatives known for their pharmacological properties. The mode of action may involve:

  • Antimicrobial Activity : Similar compounds have shown antibacterial and antiviral properties through mechanisms such as sodium channel blockade and protein denaturation .
  • Enzyme Inhibition : The compound is being investigated for its potential as an enzyme inhibitor, particularly against targets like Indoleamine 2,3-dioxygenase (IDO1), which plays a role in tumor immune evasion .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating potent effects .

Antitumor Activity

Preliminary studies suggest that derivatives of imidazole can inhibit tumor growth by targeting specific enzymes involved in cancer metabolism. For example:

  • A related benzimidazole derivative showed an IC50 value of 16 nM against IDO1 in certain cancer cell lines .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AntitumorInhibition of IDO1, potential for immunotherapy
Enzyme InhibitionTargeting metabolic pathways in tumors

Case Studies

  • Antimicrobial Efficacy : A study on imidazole derivatives demonstrated that compounds with similar structures exhibited MIC values lower than standard antibiotics like fluconazole, indicating their potential as effective antimicrobials .
  • Tumor Growth Inhibition : Research involving IDO1 inhibitors has shown that certain imidazole derivatives can significantly reduce tumor growth in preclinical models, suggesting a promising avenue for cancer therapy .

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